1-((2-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)azetidine
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Overview
Description
1-((2-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)azetidine is a synthetic organic compound characterized by the presence of a bromine atom, a trifluoromethyl group, and a sulfonyl group attached to an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)azetidine typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 2-bromo-5-(trifluoromethyl)benzenesulfonyl chloride with azetidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the formation of the sulfonyl-azetidine bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-((2-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)azetidine can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and reduction: The sulfonyl group can participate in redox reactions, potentially altering the compound’s reactivity and properties.
Coupling reactions: The trifluoromethyl group can engage in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be employed.
Coupling reactions: Palladium catalysts and boronic acids are typical reagents for Suzuki-Miyaura coupling.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative, while coupling reactions can produce complex aromatic compounds.
Scientific Research Applications
1-((2-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)azetidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-((2-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)azetidine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity through covalent or non-covalent binding. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the sulfonyl group can participate in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-(trifluoromethyl)pyridine
- 3-Bromo-5-(trifluoromethyl)phenol
- [2-Bromo-5-(trifluoromethyl)phenyl]methanol
Uniqueness
1-((2-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)azetidine is unique due to the combination of its azetidine ring and sulfonyl group, which are less common in similar compounds. This unique structure can impart distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-[2-bromo-5-(trifluoromethyl)phenyl]sulfonylazetidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF3NO2S/c11-8-3-2-7(10(12,13)14)6-9(8)18(16,17)15-4-1-5-15/h2-3,6H,1,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNCCDOIGSVNOSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)S(=O)(=O)C2=C(C=CC(=C2)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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